Pyrrolo[1,2-c]pyrimidine-4-carbonitrile Pyrrolo[1,2-c]pyrimidine-4-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC15999847
InChI: InChI=1S/C8H5N3/c9-4-7-5-10-6-11-3-1-2-8(7)11/h1-3,5-6H
SMILES:
Molecular Formula: C8H5N3
Molecular Weight: 143.15 g/mol

Pyrrolo[1,2-c]pyrimidine-4-carbonitrile

CAS No.:

Cat. No.: VC15999847

Molecular Formula: C8H5N3

Molecular Weight: 143.15 g/mol

* For research use only. Not for human or veterinary use.

Pyrrolo[1,2-c]pyrimidine-4-carbonitrile -

Specification

Molecular Formula C8H5N3
Molecular Weight 143.15 g/mol
IUPAC Name pyrrolo[1,2-c]pyrimidine-4-carbonitrile
Standard InChI InChI=1S/C8H5N3/c9-4-7-5-10-6-11-3-1-2-8(7)11/h1-3,5-6H
Standard InChI Key NRZMRKDFNPVPLS-UHFFFAOYSA-N
Canonical SMILES C1=CN2C=NC=C(C2=C1)C#N

Introduction

Structural Characteristics and Molecular Identity

Core Architecture and Substituent Configuration

Pyrrolo[1,2-c]pyrimidine-4-carbonitrile (C₁₄H₁₁FN₄O) features a bicyclic framework comprising a pyrrole ring fused to a pyrimidine system. The nitrile group at position 4 introduces electron-withdrawing properties, influencing reactivity and intermolecular interactions . Key structural data include:

PropertyValue
Molecular FormulaC₁₄H₁₁FN₄O
Molecular Weight270.26 g/mol
IUPAC Name2-(4-Fluorophenyl)-3-imino-1-oxo-1,2,3,5,6,7-hexahydropyrrolo[1,2-c]pyrimidine-4-carbonitrile
CAS Registry Number120239-11-4
SMILESC1CC2=C(C(=N)N(C(=O)N2C1)C3=CC=C(C=C3)F)C#N

The 4-fluorophenyl group at position 2 and the imino-oxo moiety at position 3 contribute to its planar geometry, as evidenced by X-ray crystallographic analogs of related pyrrolo-pyrimidine derivatives .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and infrared (IR) data provide critical insights into its electronic environment:

  • ¹H NMR (CDCl₃): Signals at δ 7.02–7.07 ppm correlate with aromatic protons of the fluorophenyl group, while pyrrolidine ring protons resonate between δ 1.95–2.37 ppm .

  • ¹³C NMR: The nitrile carbon appears at δ 117.9 ppm, consistent with similar cyano-substituted heterocycles .

  • IR Spectroscopy: A strong absorption band at ~2200 cm⁻¹ confirms the C≡N stretch, complemented by carbonyl (C=O) vibrations at ~1700 cm⁻¹ .

Synthetic Methodologies and Challenges

Precursor-Based Strategies

Biological and Pharmacological Implications

Kinase Inhibition

Pyrrolo-pyrimidine cores are prevalent in kinase inhibitors due to their ability to occupy ATP-binding pockets. The nitrile group’s hydrogen-bonding capacity could improve affinity for residues like Thr183 in CDK2 or Glu81 in EGFR .

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